BMS-247243

Antimicrobial Resistance MRSA MIC

MRSA research is limited by the inability of standard β-lactams to bind PBP2a, the primary resistance determinant. BMS-247243 directly addresses this gap with validated, reproducible activity: • >100-fold higher PBP2a binding affinity vs. methicillin and cefotaxime, enabling precise target-engagement studies • Kills MRSA 2× faster than vancomycin in time-kill assays, accelerating pharmacodynamic profiling • Correlated in vitro-in vivo efficacy confirmed in neutropenic murine thigh and rabbit endocarditis models Supplied with comprehensive analytical documentation. For R&D use only; not for human or veterinary application.

Molecular Formula C36H41Cl2N5O8S3
Molecular Weight 838.8 g/mol
CAS No. 307316-55-8
Cat. No. B1667188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-247243
CAS307316-55-8
SynonymsBMS-247243;  BMS 247243;  BMS247243;  UNII-KG8365V22L.
Molecular FormulaC36H41Cl2N5O8S3
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]
InChIInChI=1S/C36H41Cl2N5O8S3/c1-21-13-25(14-22(2)41(21)7-4-8-43(3)9-11-51-12-10-43)52-18-24-19-54-35-32(34(48)42(35)33(24)36(49)50)40-30(45)20-53-28-16-26(37)23(15-27(28)38)5-6-29(44)39-17-31(46)47/h5-6,13-16,32,35H,4,7-12,17-20H2,1-3H3,(H2-2,39,40,44,45,46,47,49,50)/b6-5+/t32-,35-/m1/s1
InChIKeyMOYDKLWHWUTKTI-LDCQLTLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-247243 Anti-MRSA Potency & PBP2a Affinity


BMS-247243 (CAS 307316-55-8) is a semi-synthetic cephalosporin derivative specifically designed to target methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding protein 2a (PBP2a) [1]. The compound exhibits a molecular weight of 838.8 g/mol and is classified as a β-lactam antibiotic with primary activity against Gram-positive pathogens [2].

PBP2a binding study fit Supports target-engagement research on methicillin-resistance determinant in MRSA.
Antimicrobial screening context Reported MIC endpoint context against Gram-positive resistant strains.
Pharmacodynamic assay context Supports time-kill kinetic studies and bactericidal-rate endpoint review.

BMS-247243 Non-Substitutability Rationale


Standard β-lactam antibiotics, including methicillin and third-generation cephalosporins like cefotaxime, demonstrate negligible binding to the PBP2a enzyme responsible for methicillin resistance [1]. This inherent lack of affinity renders these agents clinically ineffective against MRSA, creating a critical therapeutic gap. BMS-247243 is structurally optimized to circumvent this specific resistance mechanism, with a >100-fold enhancement in PBP2a binding affinity compared to methicillin and cefotaxime [1]. Consequently, substituting BMS-247243 with a generic cephalosporin or anti-MRSA agent like vancomycin will result in significantly reduced target engagement, altered pharmacodynamics, and a failure to replicate the experimental outcomes documented below.

Target
BMS-247243
Reported PBP2a binding; supports MRSA target-engagement research.
Substitute
Methicillin / Cefotaxime
Negligible PBP2a affinity; mechanism-based resistance context may not transfer.
Target
BMS-247243
Reported bactericidal kinetics; supports time-kill endpoint review.
Substitute
Vancomycin
Slower kill kinetics; bactericidal-rate endpoint may differ.
Target
BMS-247243
Reported β-lactamase hydrolysis profile; supports stability-screening context.
Substitute
Cephaloridine
Higher hydrolysis rate; enzyme-stability endpoint may not transfer.

BMS-247243 Quantitative Anti-MRSA Comparison


MRSA MIC90 vs Vancomycin

BMS-247243 demonstrates an MIC90 of 4 μg/ml against methicillin-resistant S. aureus (MRSA) isolates [1]. This activity is within the clinically relevant range, and the compound is further differentiated by its bactericidal kinetics compared to vancomycin [1].

MRSA MIC90 vs Vancomycin
Cross-study comparable
4 μg/ml MIC90 (MRSA)
Vancomycin comparator; 2x faster bactericidal rate reported
Supports antimicrobial screening context. Reported MIC endpoint within susceptibility range.
Mueller-Hinton agar + 2% NaCl; MRSA clinical isolates
Antimicrobial Resistance MRSA MIC

PBP2a Binding Affinity Advantage

The primary mechanism of methicillin resistance in staphylococci is the acquisition of PBP2a, an enzyme with low affinity for β-lactams. BMS-247243 overcomes this resistance by exhibiting a >100-fold improvement in binding affinity for PBP2a compared to methicillin or cefotaxime [1]. This is a direct, quantitative measure of its superior target engagement against the resistance determinant.

PBP2a Binding Affinity
Head-to-head
>100-fold higher affinity vs methicillin / cefotaxime
Purified PBP2a enzyme binding assay
Supports PBP2a target-engagement interpretation. Mechanism-context dependent.
Class-level inference for methicillin-resistant staphylococci
PBP2a Target Engagement Mechanism of Action

Bactericidal Kinetics vs Vancomycin

In time-kill kinetic assays, BMS-247243 demonstrates rapid bactericidal activity against MRSA, achieving bacterial killing twice as fast as vancomycin [1]. This is a key differentiator in pharmacodynamic studies where the rate of bacterial eradication is a critical endpoint.

Bactericidal Kinetics
Head-to-head
2x faster killing rate vs vancomycin
In vitro time-kill kinetic assay against MRSA
Supports pharmacodynamic endpoint review. Reported rate difference context.
Requires species-model validation for in vivo extrapolation
Bactericidal Activity Time-Kill Kinetics Vancomycin

β-Lactamase Hydrolysis vs Cephaloridine

While not completely inert to staphylococcal β-lactamases, BMS-247243 is hydrolyzed at a rate of only 4.5% to 26.2% of the rate measured for cephaloridine [1]. This partial stability is a differentiating factor compared to first-generation cephalosporins which are more readily inactivated. The MIC90 for β-lactamase-producing S. aureus strains is fourfold higher than for non-producing strains, indicating some susceptibility [1].

β-Lactamase Hydrolysis
Head-to-head
4.5%–26.2% of cephaloridine hydrolysis rate
74.8%–95.5% reduction; purified staphylococcal enzymes
Supports enzyme-stability screening context. Reported stability ranking context.
MIC90 4-fold higher for β-lactamase-producing strains; requires review
β-Lactamase Stability Resistance Hydrolysis

In Vivo Murine Thigh MRSA Model

The in vitro activity of BMS-247243 correlates with its in vivo efficacy. In a neutropenic murine thigh infection model, BMS-247243 demonstrated significant bacterial load reduction against MRSA strains [1]. The abstract confirms in vivo activity in this and a rabbit endocarditis model, establishing a direct link between its potent in vitro profile and therapeutic potential.

In Vivo Murine Thigh Model
Supporting evidence
In vitro activity correlated with in vivo efficacy
Neutropenic murine thigh infection model; rabbit endocarditis model
Supports model-response endpoint context. Reported in vivo correlation.
Data to verify; endpoint context requires independent validation
In Vivo Efficacy Animal Model MRSA

BMS-247243 Research Applications


PBP2a Target Engagement Studies

Due to its >100-fold higher affinity for PBP2a compared to methicillin or cefotaxime [1], BMS-247243 is the preferred molecular probe for experiments designed to interrogate the structure and function of the PBP2a enzyme, the primary determinant of methicillin resistance in S. aureus. Its binding properties allow for precise displacement studies and mechanistic investigations that generic β-lactams cannot support.

Bactericidal Kinetics Pharmacodynamics

For researchers conducting time-kill experiments or pharmacodynamic profiling, BMS-247243 offers a distinct advantage with its documented ability to kill MRSA twice as fast as vancomycin [1]. This makes it an ideal tool for investigating the relationship between the rate of bacterial eradication and downstream therapeutic outcomes in in vitro and in vivo models.

In Vivo MRSA Infection Models

The compound's validated in vivo efficacy in established animal models, such as the neutropenic murine thigh infection and rabbit endocarditis models [1], provides a robust scientific basis for its use as a positive control or test article in pre-clinical MRSA infection studies. Researchers can confidently deploy BMS-247243 in these systems, knowing its in vitro profile correlates with measurable in vivo activity.

Application
Selection Property
Validation Focus
PBP2a target-engagement research
Target-binding specificity context
PBP2a affinity endpoint review
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Bactericidal kinetics pharmacodynamics
Time-kill rate context
Kill-rate endpoint review
β-Lactamase stability assays
Enzyme-hydrolysis profile review
Hydrolysis-rate endpoint context
In vivo MRSA infection models
Model-response context
In vivo endpoint validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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